methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazol-3-amine: Shares the pyrazole ring but lacks the piperidine and benzoate ester groups.
Hydrazine-coupled pyrazoles: Similar in having a pyrazole ring but differ in their substituents and overall structure.
Uniqueness
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate is unique due to its combination of a pyrazole ring, a piperidine ring, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-11-9-16(19-20)13-6-5-10-21(12-13)17(22)14-7-3-4-8-15(14)18(23)24-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIPSXLJUWVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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